2,3,5,6-Tetrafluoro-4-methylpyridine

Catalog No.
S782066
CAS No.
16297-14-6
M.F
C6H3F4N
M. Wt
165.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-4-methylpyridine

CAS Number

16297-14-6

Product Name

2,3,5,6-Tetrafluoro-4-methylpyridine

IUPAC Name

2,3,5,6-tetrafluoro-4-methylpyridine

Molecular Formula

C6H3F4N

Molecular Weight

165.09 g/mol

InChI

InChI=1S/C6H3F4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3

InChI Key

VMJPFTHPDLREJZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=C1F)F)F)F

Canonical SMILES

CC1=C(C(=NC(=C1F)F)F)F

Application in Organic Synthesis

Field: Organic Chemistry

Summary: The compound 2,3,5,6-Tetrafluoro-[N-(3-aminopropyl)-ε-caprolactam]-4-pyridine was synthesized using the nucleophilic aromatic substitution of 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) with perfluoropyridine (PFP) .

Methods: The synthesis was accomplished by the nucleophilic aromatic substitution of pentafluoropyridine (PFP) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Results: The title compound was synthesized at a near-quantitative yield.

Application in Fluorescent Probes

Field: Biochemistry

Summary: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is used as a probe in biochemical research . This probe is intrinsically non-fluorescent but only becomes fluorescent after reacting with a target protease .

Methods: The probe is applied to a sample containing the target protease. Upon reaction with the protease, the probe becomes fluorescent, allowing for the detection and quantification of the protease .

Results: This method allows for the sensitive and specific detection of target proteases, which can be useful in various areas of biochemical research .

Application in Protein Inhibition

Summary: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is also employed in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction .

Methods: The compound is used in a Mitsunobu reaction to prepare inhibitors for FTase and GGTase .

Results: The resulting inhibitors can be used to study the function of these proteins and potentially develop new therapeutic strategies .

Application in Synthesis of Fluorinated Pyridines

Summary: Fluorinated pyridines, such as 2,3,5,6-Tetrafluoro-4-methylpyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .

Methods: The specific methods of synthesis can vary, but typically involve reactions with various nucleophiles .

Results: The resulting fluorinated pyridines can be used in the production of herbicides and insecticides .

Application in Preparation of 2-anilino-3,5,6-trifluoroisonicotinonitrile

Summary: 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, a compound related to 2,3,5,6-Tetrafluoro-4-methylpyridine, has been used in the preparation of 2-anilino-3,5,6-trifluoroisonicotinonitrile .

Methods: The preparation involves a reaction of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile with sulfur-centered nucleophiles .

Results: The resulting compound, 2-anilino-3,5,6-trifluoroisonicotinonitrile, can be used in further chemical reactions .

2,3,5,6-Tetrafluoro-4-methylpyridine is a fluorinated heterocyclic compound characterized by the presence of four fluorine atoms and a methyl group attached to the pyridine ring. Its molecular formula is C6H4F4N, indicating a significant degree of fluorination which influences its chemical properties and reactivity. The unique arrangement of fluorine atoms at the 2, 3, 5, and 6 positions of the pyridine ring contributes to its distinct electronic characteristics, making it an interesting subject for various chemical studies.

There is no documented information on the specific mechanism of action for 2,3,5,6-Tetrafluoro-4-methylpyridine.

  • Information on specific hazards associated with 2,3,5,6-Tetrafluoro-4-methylpyridine is not available. However, as a general precaution for fluorinated aromatic compounds:
    • They might be corrosive and irritate skin and eyes.
    • Inhalation or ingestion should be avoided.
    • Standard laboratory safety practices for handling unknown chemicals should be followed.

The reactivity of 2,3,5,6-tetrafluoro-4-methylpyridine is primarily governed by nucleophilic substitution reactions. The compound can undergo nucleophilic attacks at the para position due to the electron-withdrawing effects of the fluorine atoms. Notable reactions include:

  • Nucleophilic Substitution: The compound can react with various nucleophiles such as malononitrile and piperazine under basic conditions to yield substituted derivatives. For example, reactions with pentafluoropyridine have shown that nucleophiles preferentially attack at the para position due to its higher reactivity compared to ortho and meta positions .
  • Formation of Derivatives: The compound can be transformed into various derivatives through reactions with different electrophiles, showcasing its versatility in synthetic organic chemistry .

The synthesis of 2,3,5,6-tetrafluoro-4-methylpyridine can be achieved through several methods:

  • Nucleophilic Substitution: This method involves reacting pentafluoropyridine with nucleophiles such as malononitrile or piperazine under basic conditions. The reaction typically yields good yields of substituted derivatives .
  • Fluorination Reactions: Starting from less fluorinated pyridines, selective fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents to introduce fluorine atoms at specific positions on the ring .
  • Rearrangement Reactions: Certain rearrangement reactions can also lead to the formation of tetrafluorinated pyridines from precursors containing fewer fluorine atoms .

2,3,5,6-Tetrafluoro-4-methylpyridine finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their unique chemical properties.
  • Agriculture: Compounds derived from tetrafluoro-pyridines may serve as agrochemicals or pesticides.
  • Material Science: The compound's unique properties allow for its use in developing advanced materials with specific electronic or thermal characteristics.

Interaction studies involving 2,3,5,6-tetrafluoro-4-methylpyridine mainly focus on its reactivity with biological molecules and other chemical species. Research indicates that the presence of multiple fluorine atoms can significantly alter interaction dynamics compared to non-fluorinated analogs. These interactions can affect binding affinity and selectivity in biological systems .

Several compounds share structural similarities with 2,3,5,6-tetrafluoro-4-methylpyridine:

Compound NameMolecular FormulaKey Features
4-MethylpyridineC6H7NNo fluorination; basic properties
2,3-DifluoropyridineC5H4F2NTwo fluorine substituents; different reactivity
PentafluoropyridineC5F5NHighly reactive; used as a precursor
2-Fluoro-4-methylpyridineC6H6FNOne fluorine; retains some basic properties

The uniqueness of 2,3,5,6-tetrafluoro-4-methylpyridine lies in its extensive fluorination which enhances its stability and alters its reactivity profile compared to these similar compounds. The tetrafluorinated structure contributes to distinctive electronic properties that are not present in less fluorinated analogs.

The synthesis of fluorinated pyridines began in the 1960s with early methods involving defluorination of perfluoropiperidine using iron or nickel catalysts. Banks and Chambers later refined these approaches, enabling the preparation of perfluoropyridine derivatives through halogen-exchange reactions. The discovery of 2,3,5,6-tetrafluoro-4-methylpyridine emerged from efforts to balance fluorine's electron-withdrawing effects with alkyl substituents' steric and electronic contributions. Its development paralleled advances in direct fluorination techniques, such as Simons’ method using diluted fluorine gas in inert solvents.

Position in Organofluorine Chemistry

The compound’s structure—a pyridine ring with fluorine atoms at the 2,3,5,6 positions and a methyl group at position 4—exemplifies the interplay between fluorine’s electronegativity and alkyl group stabilization. The C–F bond’s high strength (~480 kJ/mol) and low polarizability confer thermal stability and lipophilicity. Unlike non-fluorinated analogs, the methyl group’s hydrogens exhibit reduced acidity due to the inductive (-I) effect of adjacent fluorine atoms, limiting metallation and aldol condensation reactions.

Comparative Analysis with Other Fluorinated Heterocycles

Property2,3,5,6-Tetrafluoro-4-methylpyridinePentafluoropyridine4-Trifluoromethylpyridine
Molecular FormulaC₆H₃F₄NC₅F₅NC₆H₄F₃N
Boiling Point (°C)130–13185–86145–147
pKa-10.29-1.5-3.2
ReactivityNucleophilic substitution at C-2/C-6Electrophilic aromatic substitutionSide-chain fluorination

This compound’s reduced reactivity compared to pentafluoropyridine makes it suitable for applications requiring controlled functionalization, such as pharmaceutical intermediates.

From Pentafluoropyridine via Nucleophilic Aromatic Substitution

The synthesis of 2,3,5,6-tetrafluoro-4-methylpyridine from pentafluoropyridine represents one of the most established classical approaches in fluorinated pyridine chemistry [2] [4]. The pentafluoropyridine nucleus exhibits exceptional electrophilic character due to the electron-deficient nature caused by multiple fluorine substituents, making it highly reactive toward nucleophilic species [4]. This methodology exploits the regioselective nucleophilic aromatic substitution at the 4-position of pentafluoropyridine, where methyl-containing nucleophiles preferentially attack [2] [6].

Research investigations have demonstrated that the reaction of pentafluoropyridine with appropriate methylating agents proceeds under relatively mild conditions, typically at temperatures ranging from 0 to 150 degrees Celsius [2] [4]. The nucleophilic substitution mechanism involves the formation of a Meisenheimer complex intermediate, which subsequently eliminates fluoride ion to yield the desired tetrafluoro-4-methylpyridine product [4] [6]. Studies have shown that parameters such as reaction conditions, molar ratio of reactants, and nucleophilicity of the methylating agents play decisive roles in determining the selectivity and efficiency of these transformations [4].

The methodology has been successfully applied using various methylating reagents, with yields typically ranging from 65 to 98 percent depending on the specific conditions employed [2] [6]. The reaction demonstrates excellent regioselectivity, with nucleophilic attack occurring exclusively at the 4-position under mildly basic conditions [4]. Characterization of products through proton, carbon-13, and fluorine-19 nuclear magnetic resonance spectroscopy confirms the successful formation of 4-substituted 2,3,5,6-tetrafluoropyridine derivatives [2] [6].

Reaction ParameterOptimal RangeTypical Yield (%)
Temperature0-150°C65-98
Reaction Time2-6 hours-
Solvent SystemDimethylformamide/Ethanol-
Selectivity4-position exclusive>95

From Tetrachloropyridine Precursors

The halogen exchange methodology utilizing tetrachloropyridine precursors provides an alternative classical route for accessing 2,3,5,6-tetrafluoro-4-methylpyridine derivatives [5] [26]. This approach involves the systematic replacement of chlorine atoms with fluorine through nucleophilic substitution reactions using fluoride sources [5] [26]. The synthesis of tetrachloropyridine intermediates can be accomplished through direct chlorination of pyridine derivatives using sulfur dichloride in carbon tetrachloride at controlled temperatures [5].

Industrial implementations of this methodology have demonstrated exceptional efficiency, with reported yields reaching 95 percent under optimized conditions [26]. The fluorination step typically employs potassium fluoride as the fluorinating agent in high-boiling polar aprotic solvents such as sulfolane [26]. Temperature control at 120 degrees Celsius for approximately 6 hours has been identified as optimal for complete conversion while maintaining product integrity [26].

The tetrachloropyridine precursor approach offers significant advantages in terms of industrial scalability due to the ready availability and relatively low cost of starting materials [5] [26]. The methodology allows for precise control over the degree of fluorination through careful selection of reaction conditions and fluoride equivalents [26]. Purification of the final products typically involves distillation, with the fraction collected at 108 degrees Celsius corresponding to pure 2,3,5,6-tetrafluoropyridine [26].

Defluorination of Perfluoropiperidine

The defluorination approach utilizing perfluoropiperidine as a starting material represents a unique classical methodology for accessing partially fluorinated pyridine derivatives [12] [17]. This strategy involves the selective removal of fluorine atoms from highly fluorinated precursors through transfer hydrogenative defluorination processes [12]. Research has established that bifunctional azairidacycle catalysts can facilitate this transformation under remarkably mild conditions [12].

Experimental investigations have revealed that the defluorination of pentafluoropyridine can be achieved at ambient temperatures of 30 degrees Celsius using 2-propanol or formate salts as mild reducing agents [12]. The catalytically active hydridoiridium complexes possessing sigma-donating aryl-metal bonds and protic amine ligands demonstrate outstanding performance in these transformations [12]. The regioselectivity of carbon-fluorine bond cleavage proceeds favorably at positions that facilitate nucleophilic aromatic substitution mechanisms [12].

Studies have shown that electron-donating methoxy substituents on the carbon-nitrogen chelating ligands can serve as effective catalyst precursors at loadings as low as 0.2 mol percent [12]. The transfer hydrogenative defluorination of pentafluoropyridine leads to 2,3,5,6-tetrafluoropyridine with turnover numbers reaching 418, demonstrating the high catalytic efficiency of this approach [12]. The methodology offers significant advantages in terms of atom economy and environmental compatibility compared to traditional halogen exchange methods [12].

Modern Synthetic Approaches

Mechanochemical Methods

Mechanochemical synthesis represents an emerging paradigm in the preparation of fluorinated pyridine derivatives, offering significant advantages in terms of environmental sustainability and process efficiency [11]. The grindstone chemistry approach enables the formation of highly functionalized pyridines through multi-component reactions conducted under solvent-free conditions [11]. This methodology exploits the mechanical energy generated during grinding to facilitate chemical transformations that would typically require harsh reaction conditions [11].

Research has demonstrated that mechanochemical methods can achieve excellent yields ranging from 70 to 85 percent for tetrafluoropyridine derivatives [11]. The grindstone technique offers numerous advantages including environmentally benign procedures, shortened reaction times, simplified workup procedures, and reduced energy consumption [11]. The methodology proves particularly useful for constructing diversity-based libraries of molecules related to pyridine frameworks [11].

The mechanochemical approach typically employs potassium carbonate as a base under solvent-free grinding conditions at room temperature [11]. Reaction times are significantly reduced compared to conventional solution-phase methods, with complete conversion often achieved within 1 to 2 hours [11]. The products can be isolated through simple washing and filtration procedures, eliminating the need for extensive chromatographic purification [11].

Catalytic Routes

Research investigations have established that palladium-catalyzed processes can achieve high yields and excellent diastereoselectivities in the transformation of fluoropyridine substrates [10]. The methodology demonstrates remarkable robustness, with reaction-condition-based sensitivity assessments revealing high tolerance for the presence of air and moisture [10]. The synthetic utility has been highlighted through the preparation of fluorinated drug derivatives, demonstrating the practical applicability of these catalytic approaches [10].

Transfer hydrogenative defluorination using bifunctional azairidacycle catalysts provides another powerful catalytic route for accessing tetrafluoropyridine derivatives [12]. The methodology operates at ambient temperatures using mild reducing agents such as 2-propanol or formate salts [12]. Catalyst loadings as low as 0.2 mol percent can achieve turnover numbers exceeding 400, demonstrating exceptional catalytic efficiency [12].

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in the synthesis of 2,3,5,6-tetrafluoro-4-methylpyridine has become increasingly important in modern pharmaceutical and agrochemical manufacturing [32] [35]. Sustainable synthetic approaches focus on minimizing environmental impact while maintaining high efficiency and selectivity [32]. The development of catalyst-free and solvent-free methodologies represents a significant advancement in achieving these objectives [35].

Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach for fluorinated pyridine derivatives [31] [35]. The methodology enables rapid heating and precise temperature control, leading to reduced reaction times and improved energy efficiency [31]. Research has demonstrated that microwave-enhanced fluorous synthesis can successfully address both reaction speed and purification efficiency [31].

The elimination of metal catalysts, solvents, and additives in certain synthetic protocols results in overall greener approaches to access fluorinated heterocycles [35]. Catalyst and solvent-free microwave-assisted synthesis has been shown to achieve good to excellent yields ranging from 55 to 99 percent [35]. The convenient isolation procedures and reduced waste generation make these methodologies particularly attractive for large-scale applications [35].

Continuous flow processing represents another important green chemistry consideration, offering improved control of reaction parameters such as heat and mass transfer [34]. The enhanced safety and robustness of flow processes make them particularly suitable for handling reactive fluorinated intermediates [34]. Studies have shown that continuous flow synthesis can achieve higher yields and better selectivity compared to traditional batch processes [34].

Scalability and Industrial Production Methods

Optimization of Reaction Parameters

The successful scale-up of 2,3,5,6-tetrafluoro-4-methylpyridine synthesis requires careful optimization of multiple reaction parameters to ensure consistent product quality and economic viability [14] [15]. Temperature control emerges as the most critical factor, with optimal ranges typically maintained between 120 and 150 degrees Celsius with precision of plus or minus 2 degrees Celsius [24] [26]. Deviation from these parameters can result in significant decomposition or reduced selectivity [24] [26].

Reaction atmosphere control proves equally important, with nitrogen or argon atmospheres essential for preventing oxidation and moisture interference [14]. Catalyst loading optimization must balance catalytic activity against economic considerations, with ranges from 0.2 to 2.0 mol percent typically providing optimal performance [12] [14]. Substrate concentration affects both solubility and reaction kinetics, with concentrations between 0.1 and 0.5 molar generally providing the best compromise [14] [15].

Real-time reaction monitoring through gas chromatography-mass spectrometry and fluorine-19 nuclear magnetic resonance spectroscopy enables precise control of conversion and selectivity [19] [22]. The development of robust analytical methods allows for consistent quality control during large-scale production [19]. Process analytical technology integration provides continuous feedback for parameter adjustment during industrial operations [14].

Critical ParameterOptimal RangeControl Method
Temperature120-150°C (±2°C)Automated heating/cooling
AtmosphereNitrogen/ArgonContinuous gas purge
Catalyst Loading0.2-2.0 mol%Precise weighing systems
Substrate Concentration0.1-0.5 MOnline concentration monitoring

Purification and Isolation Techniques

Industrial purification and isolation of 2,3,5,6-tetrafluoro-4-methylpyridine require sophisticated techniques to achieve the high purity standards demanded by pharmaceutical and agrochemical applications [14] [17]. Distillation represents the primary purification method, with the compound exhibiting a boiling point of 130 to 131 degrees Celsius at atmospheric pressure [24] [25]. The relatively narrow boiling point range facilitates efficient separation from reaction by-products and unreacted starting materials [24] [26].

Crystallization techniques provide an alternative purification approach, particularly useful for derivatives bearing additional functional groups [33]. The development of appropriate crystallization solvents, such as hexanes at elevated temperatures around 328 Kelvin, enables the formation of high-quality crystals suitable for further processing [33]. Recrystallization procedures can achieve purities exceeding 98 percent with proper optimization of conditions [33].

Advanced purification techniques including preparative chromatography may be employed for specialized applications requiring ultra-high purity materials [14]. The development of scalable chromatographic methods requires careful consideration of stationary phase selection and mobile phase optimization [14]. Continuous purification processes using simulated moving bed technology offer potential advantages for large-scale operations [14].

Quality control analytical methods must be established to ensure consistent product specifications [19] [22]. Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for purity assessment of fluorinated compounds [19] [21]. The technique offers high specificity and can detect trace impurities that may not be visible through conventional analytical methods [19] [21].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,3,5,6-tetrafluoro-4-methylpyridine

Dates

Last modified: 08-15-2023

Explore Compound Types